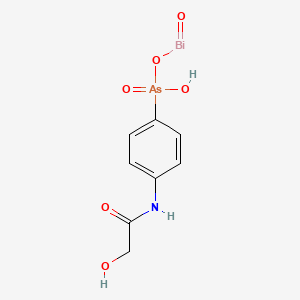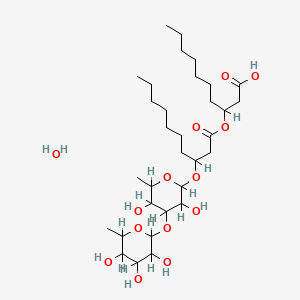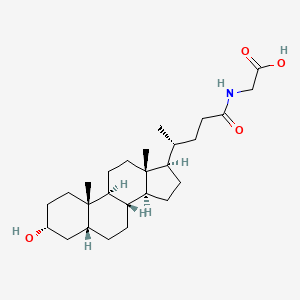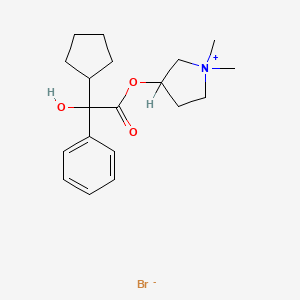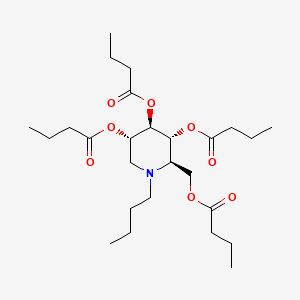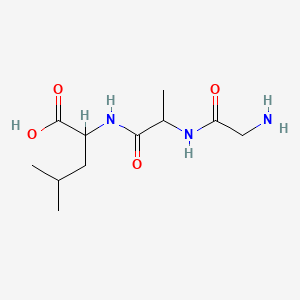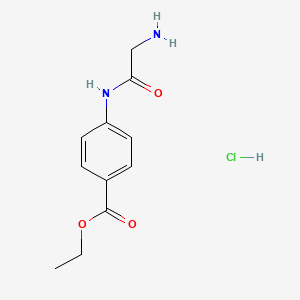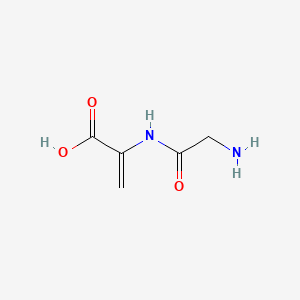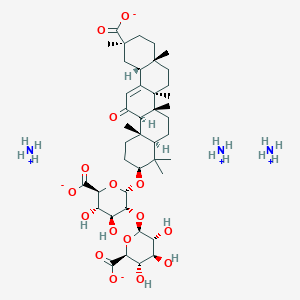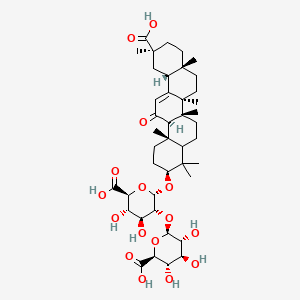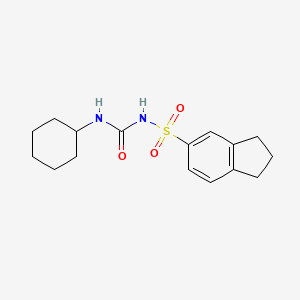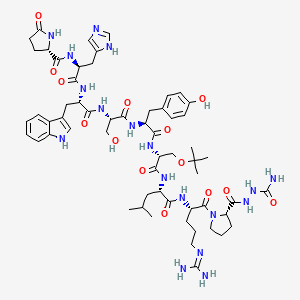
ゴセレリン
概要
説明
ゴセレリンは、黄体形成ホルモン放出ホルモン(LHRH)の合成デカペプチド類似体です。主に、乳がんや前立腺がんなどのホルモン感受性がんの治療に使用されます。ゴセレリンは、下垂体からの性腺刺激ホルモンの分泌を減少させることによって作用し、その結果、テストステロンやエストロゲンなどの性ホルモンの産生が低下します .
作用機序
ゴセレリンは、下垂体性性腺刺激ホルモン分泌の強力な阻害剤として作用します。下垂体にあるLHRH受容体に結合し、黄体形成ホルモン(LH)と卵胞刺激ホルモン(FSH)のレベルの一時的な上昇をもたらします。これは、LHRH受容体のダウンレギュレーションに続き、LHとFSHの分泌が減少します。その結果、テストステロンやエストロゲンなどの性ホルモンの産生が抑制されます .
科学的研究の応用
Goserelin has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in research on hormone regulation and endocrine system function.
Medicine: Extensively used in clinical trials for the treatment of hormone-sensitive cancers and other conditions like endometriosis and uterine fibroids
Industry: Utilized in the development of drug delivery systems, particularly biodegradable implants.
生化学分析
Biochemical Properties
Goserelin interacts with the GnRH receptor in the pituitary gland . Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to an increase in the production of sex hormones . With continuous administration, Goserelin causes a decrease in GnRH receptor numbers, leading to a decrease in the release of LH and FSH . This results in a reduction in the production of sex hormones, which may slow down the growth of hormone-sensitive cancer cells .
Cellular Effects
Goserelin has significant effects on various types of cells and cellular processes. In men, it stops the production of the hormone testosterone, which may stimulate the growth of cancer cells . In women, Goserelin decreases the production of the hormone estradiol (which may stimulate the growth of cancer cells) to levels similar to a postmenopausal state . These changes in hormone levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Goserelin exerts its effects at the molecular level through binding interactions with the GnRH receptors present on the pituitary gland . This binding leads to an initial increase in the production of LH and FSH, followed by a decrease in their production with continued administration . This change in hormone production levels can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Goserelin change over time. Initially, there is an increase in the production of LH and FSH, but with continued administration, these levels decrease This indicates that Goserelin has a sustained effect on cellular function
Dosage Effects in Animal Models
In animal models, the effects of Goserelin vary with different dosages
Metabolic Pathways
Goserelin is involved in the metabolic pathway of sex hormone production . It interacts with the GnRH receptors in the pituitary gland, influencing the production of LH and FSH, which in turn regulate the production of sex hormones .
Transport and Distribution
Goserelin is administered via subcutaneous injection, and it is distributed into extravascular fluid . It has a volume of distribution approximating the extracellular fluid volume, implying limited plasma protein binding .
Subcellular Localization
The subcellular localization of Goserelin is not explicitly stated in the available literature. Given its mechanism of action, it is likely that Goserelin interacts with GnRH receptors located on the surface of pituitary cells .
準備方法
合成経路および反応条件
ゴセレリンは、ペプチドの製造によく用いられる方法である固相ペプチド合成(SPPS)によって合成されます。このプロセスでは、固体樹脂に固定された成長中のペプチド鎖にアミノ酸が順次付加されます。アミノ酸は、望ましくない反応を防ぐために特定の基で保護されています。ゴセレリンの合成には、次のステップが含まれます。
カップリング: 最初のアミノ酸が樹脂に結合されます。
脱保護: 保護基が除去されて、次のアミノ酸を結合できるようにします。
繰り返し: ステップ1と2を、ペプチド鎖全体が組み上がるまで繰り返します。
開裂: ペプチドは樹脂から開裂され、精製されます.
工業生産方法
ゴセレリンの工業生産には、大規模なSPPSと、高速液体クロマトグラフィー(HPLC)などの精製プロセスが含まれます。最終製品は、皮下投与用の生分解性インプラントに製剤化されます .
化学反応の分析
反応の種類
ゴセレリンは、以下を含むさまざまな化学反応を起こします。
加水分解: 水の存在下でのペプチド結合の分解。
酸化: 酸化剤との反応により、ジスルフィド結合が形成されます。
還元: ジスルフィド結合の開裂により、チオール基が形成されます。
一般的な試薬および条件
加水分解: 通常は酸性または塩基性条件下で行われます。
酸化: 一般的な酸化剤には、過酸化水素やヨウ素などがあります。
還元: ジチオスレイトール(DTT)などの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、小さなペプチドフラグメントとアミノ酸が含まれます .
科学研究における用途
ゴセレリンは、科学研究において幅広い用途があります。
化学: ペプチド合成研究におけるモデル化合物として使用されます。
生物学: ホルモン調節および内分泌系機能の研究に使用されます。
類似化合物との比較
類似化合物
リュープロレリン: ホルモン感受性がんの治療に使用される別のLHRHアゴニスト。
トリプトレリン: ゴセレリンと同様、同じ適応症で使用されます。
ブセレリン: 同様の用途を持つ別のLHRHアゴニスト。
ゴセレリンの独自性
ゴセレリンは、生分解性インプラントとしての独自の製剤により、持続的な放出と長期的な作用が可能です。これは、長期間にわたって一貫したホルモン抑制を維持するのに特に効果的です .
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-URPVMXJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048297 | |
| Record name | Goserelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Goserelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 2.83e-02 g/L | |
| Record name | Goserelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Goserelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Goserelin is a synthetic decapeptide analogue of LHRH. Goserelin acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. The result is sustained suppression of LH and serum testosterone levels., Zoladex is a synthetic decapeptide analogue of LHRH. Zoladex acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. Following initial administration, ZOLADEX causes an initial increase in serum-luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels with subsequent increases in serum levels of testosterone. Chronic administration of Zoladex leads to sustained suppression of pituitary gonadotropins, and serum levels of testosterone consequently fall into the range normally seen in surgically castrated men approximately 21 days after initiation of therapy. This leads to accessory sex organ regression. In animal and in in vitro studies, administration of goserelin resulted in the regression or inhibition of growth of the hormonally sensitive dimethylbenzanthracene (DMBA)-induced rat mammary tumor and Dunning R3327 prostate tumor. In clinical trials using Zoladex 3.6 mg with follow-up of more than 2 years, suppression of serum testosterone to castrate levels has been maintained for the duration of therapy. | |
| Record name | Goserelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GOSERELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin | |
| Record name | GOSERELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
65807-02-5 | |
| Record name | Goserelin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065807025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goserelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Goserelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOSERELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F65R8P09N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSERELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Goserelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


